Vitamin D4-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitamin D4-d5 is a member of the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound, like other forms of vitamin D, plays a crucial role in maintaining bone health and supporting the immune system.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D4-d5 involves the photochemical conversion of 7-dehydrocholesterol to prethis compound, followed by thermal isomerization to form this compound. This process typically requires ultraviolet B (UV-B) radiation and controlled temperature conditions to ensure the correct isomerization.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale photochemical reactors where 7-dehydrocholesterol is exposed to UV-B light. The resulting prethis compound is then thermally isomerized in a controlled environment to produce the final product. This method ensures high yield and purity of this compound.

化学反应分析

Types of Reactions: Vitamin D4-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its hydroxylated metabolites.

Reduction: Although less common, reduction reactions can modify the structure of this compound.

Substitution: This reaction can occur at specific positions on the this compound molecule, leading to the formation of different analogues.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and various analogues with substituted groups.

科学研究应用

Vitamin D4-d5 has numerous applications in scientific research, including:

Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.

Biology: Investigated for its role in calcium and phosphate metabolism.

Medicine: Explored for its potential in treating vitamin D deficiency and related disorders.

Industry: Utilized in the fortification of foods and dietary supplements to enhance nutritional value.

作用机制

Vitamin D4-d5 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone remodeling, and immune function. The activation of the vitamin D receptor leads to increased absorption of calcium and phosphate from the intestine, promoting bone health and reducing inflammation.

相似化合物的比较

- Vitamin D2 (Ergocalciferol)

- Vitamin D3 (Cholecalciferol)

- Vitamin D5

Comparison: Vitamin D4-d5 is unique in its specific structure and the way it is synthesized. While Vitamin D2 and Vitamin D3 are more commonly found in dietary sources and supplements, this compound is primarily studied for its unique photochemical properties and potential therapeutic applications. Unlike Vitamin D2 and Vitamin D3, which are widely used in clinical settings, this compound is still under investigation for its full range of biological activities and potential benefits.

生物活性

Vitamin D4-d5, a lesser-known member of the vitamin D family, is gaining attention for its potential biological activities. This compound, along with other forms of vitamin D (D2, D3, D4, D5, D6, and D7), plays a critical role in various physiological processes, particularly in calcium and phosphorus homeostasis. This article explores the biological activity of this compound based on recent research findings.

Vitamin D metabolites exert their biological effects primarily through the vitamin D receptor (VDR) , a member of the nuclear receptor superfamily. Upon binding to VDR, these metabolites act as transcription factors that regulate gene expression related to calcium absorption in the intestine. Key transport proteins influenced by VDR activation include:

- TRPV6 : A calcium channel involved in intestinal calcium absorption.

- Calbindin : A calcium-binding protein that facilitates calcium transport across intestinal cells.

Additionally, VDR is expressed in various tissues including bone, kidney, and immune cells, indicating its multifaceted roles in maintaining homeostasis and modulating immune responses .

Uptake and Bioavailability

Recent studies have demonstrated that the uptake of this compound by intestinal cells (Caco-2) is comparable to that of more commonly known forms like D2 and D3. The presence of lysophosphatidylcholine significantly enhances the absorption of these vitamins by reducing intercellular barriers within the intestinal epithelium. This suggests that co-ingestion with lysophosphatidylcholine could improve vitamin D status in individuals with deficiencies .

Potential Health Implications

This compound has been associated with several health benefits:

- Bone Health : Like other vitamin D forms, it plays a crucial role in maintaining bone density and preventing osteoporosis by facilitating calcium absorption.

- Immune Function : The immunomodulatory effects of vitamin D are well-documented, with VDR expression noted in various immune cells. This may help regulate autoimmune conditions and enhance pathogen defense mechanisms .

- Cancer Prevention : Some studies suggest that specific analogs of vitamin D exhibit antiproliferative properties against certain cancer cell lines. For instance, 1α-hydroxyvitamin D5 has shown promise in inhibiting breast and prostate cancer cell proliferation while being less calcemic than its counterparts .

Table 1: Comparative Uptake of Vitamin D Forms

| Vitamin Form | Uptake Rate (Caco-2 Cells) | Enhancement Factor (with Lysophosphatidylcholine) |

|---|---|---|

| Vitamin D2 | Similar to Vitamin D3 | 2.5x |

| Vitamin D3 | Similar to Vitamin D2 | 2.5x |

| Vitamin D4 | Comparable | 2.5x |

| Vitamin D5 | Comparable | 2.5x |

| Vitamin D6 | Comparable | 2.5x |

| Vitamin D7 | Comparable | 2.5x |

Case Study: Impact on Thyroid Health

A meta-analysis highlighted a significant correlation between low levels of vitamin D (including its lesser-known forms) and autoimmune thyroid diseases such as Hashimoto's thyroiditis and Graves' disease. Supplementation with vitamin D has shown efficacy in alleviating symptoms associated with these conditions .

Synthesis and Availability

The synthesis of this compound from β-sitosterol has been achieved successfully, allowing for further research into its biological activities. However, challenges remain regarding its availability for clinical use due to difficulties in natural sourcing and chemical synthesis .

属性

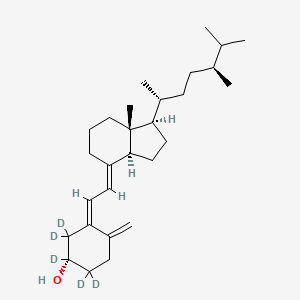

分子式 |

C28H46O |

|---|---|

分子量 |

403.7 g/mol |

IUPAC 名称 |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D |

InChI 键 |

DIPPFEXMRDPFBK-FKTCAKDFSA-N |

手性 SMILES |

[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O |

规范 SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。